REACTION_SMILES
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[BH4-:19].[CH3:14][N:15]([CH3:16])[CH:17]=[O:18].[CH3:21][S:22][CH2:23][Cl:24].[NH2:1][c:2]1[c:3]([N+:11](=[O:12])[O-:13])[cH:4][c:5]([S:8][C:9]#[N:10])[cH:6][cH:7]1.[Na+:20].[OH2:25]>>[NH2:1][c:2]1[c:3]([N+:11](=[O:12])[O-:13])[cH:4][c:5]([S:8][CH2:9][S:22][CH3:21])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CSc1ccc(N)c([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CSCSc1ccc(N)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |